molecular formula C24H31N3O B13440863 Famprofazone-d3

Famprofazone-d3

Cat. No.: B13440863
M. Wt: 380.5 g/mol
InChI Key: GNUXVOXXWGNPIV-GKOSEXJESA-N
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Description

Famprofazone-d3 is a deuterated form of famprofazone, a nonsteroidal anti-inflammatory agent belonging to the pyrazolone series. It is known for its analgesic, anti-inflammatory, and antipyretic effects. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of famprofazone-d3 involves the incorporation of deuterium atoms into the famprofazone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated methyl iodide (CD3I) can be used to methylate the nitrogen atom in the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions.

Chemical Reactions Analysis

Types of Reactions

Famprofazone-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, halogenation can introduce halogen atoms into the molecule using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2), methyl iodide (CH3I)

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of reduced derivatives with lower oxidation states

    Substitution: Formation of halogenated and alkylated derivatives

Scientific Research Applications

Famprofazone-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Metabolic Studies: this compound is used to study the metabolic pathways and identify metabolites in biological systems. Its deuterated form allows for precise tracking using mass spectrometry.

    Pharmacokinetic Studies: The compound is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of famprofazone in the body.

    Analytical Chemistry: this compound serves as an internal standard in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

    Drug Development: It is used in the development and testing of new pharmaceutical formulations to ensure accurate dosing and efficacy.

Mechanism of Action

Famprofazone-d3 exerts its effects through several mechanisms:

    Inhibition of Cyclooxygenase (COX): this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. This leads to reduced inflammation, pain, and fever.

    Metabolism to Active Metabolites: this compound is metabolized in the body to produce active metabolites, including methamphetamine and amphetamine. These metabolites contribute to its analgesic and stimulant effects.

    Interaction with Receptors: The compound interacts with various receptors in the body, including adrenergic and dopaminergic receptors, to exert its pharmacological effects.

Comparison with Similar Compounds

Famprofazone-d3 can be compared with other similar compounds in the pyrazolone series, such as:

    Phenylbutazone: Another nonsteroidal anti-inflammatory drug with similar analgesic and anti-inflammatory properties. phenylbutazone has a different metabolic profile and is associated with more severe side effects.

    Metamizole: Known for its potent analgesic and antipyretic effects, metamizole has a different mechanism of action and is used in different clinical settings.

    Antipyrine: A pyrazolone derivative with analgesic and antipyretic properties, antipyrine is used primarily for its diagnostic applications in liver function tests.

This compound is unique due to its deuterated form, which provides advantages in analytical and metabolic studies. Its stable isotopic labeling allows for precise tracking and quantification in various research applications.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

380.5 g/mol

IUPAC Name

1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3

InChI Key

GNUXVOXXWGNPIV-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3

Canonical SMILES

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3

Origin of Product

United States

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